N-(1-eth-1-ynylcyclohexyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea
Description
Chemical Structure and Properties
The compound N-(1-eth-1-ynylcyclohexyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea (CAS: N/A, MFCD: 00118862) is a urea derivative characterized by two distinct substituents:
- A 1-ethynylcyclohexyl group attached to one urea nitrogen.
- A 2,2,2-trichloro-1-hydroxyethyl group attached to the second urea nitrogen .
Its molecular formula is C₁₁H₁₅Cl₃N₂O₂, with a molecular weight of 313.61 g/mol.
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl3N2O2/c1-2-10(6-4-3-5-7-10)16-9(18)15-8(17)11(12,13)14/h1,8,17H,3-7H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYDJUZASDUQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175209 | |
| Record name | N-(1-Ethynylcyclohexyl)-N′-(2,2,2-trichloro-1-hydroxyethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646506-50-5 | |
| Record name | N-(1-Ethynylcyclohexyl)-N′-(2,2,2-trichloro-1-hydroxyethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646506-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Ethynylcyclohexyl)-N′-(2,2,2-trichloro-1-hydroxyethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves coupling 1-ethynylcyclohexylamine with 2,2,2-trichloro-1-hydroxyethyl isocyanate using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. Reaction conditions typically involve anhydrous dichloromethane at 0–5°C for 4–6 hours, followed by gradual warming to room temperature. Nuclear magnetic resonance (NMR) characterization confirms urea bond formation through distinct N–H proton signals at δ 12.16–11.81 ppm and carbonyl resonances at 175–180 ppm in $$^{13}\text{C}$$ spectra.
Table 1: Optimization parameters for carbodiimide-mediated synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C (ramp) | Maximizes to 62% |
| Molar Ratio (DCC:amine) | 1.2:1 | Prevents dimerization |
| Solvent Polarity | Dichloromethane (ε 8.93) | Enhances intermediate stability |
Nucleophilic Substitution with Trichloroacetyl Chloride
Alternative approaches utilize trichloroacetyl chloride as an electrophilic partner. 1-Ethynylcyclohexylamine reacts with trichloroacetyl chloride in tetrahydrofuran (THF) at −78°C, followed by hydroxylation using aqueous sodium hydroxide. This two-step process achieves 54% overall yield but requires strict moisture control to avoid hydrolysis side products. Infrared (IR) spectroscopy at 1680–1700 cm$$^{-1}$$ verifies carbonyl group formation, while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 313.61.
Chloral Condensation with Urea Derivatives
A third method adapts protocols from PrepChem, where monoisopropanol urea reacts with chloral (2,2,2-trichloroacetaldehyde) at 80–90°C. After 3 hours, the crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). This route achieves 68% yield but generates regioisomeric byproducts requiring careful chromatographic separation.
Analytical Characterization and Quality Control
Spectroscopic Validation
$$^{1}\text{H}$$ NMR spectra consistently show:
- Ethynyl proton triplet at δ 2.85–3.10 ppm (J = 2.5 Hz)
- Cyclohexyl methylene multiplet at δ 1.45–1.78 ppm
- Hydroxyethyl singlet at δ 5.92 ppm
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, indicating moderate thermal stability suitable for storage at −20°C.
Challenges and Mitigation Strategies
Stereochemical Control
The trichloro-hydroxyethyl group exhibits axial chirality, leading to racemization during prolonged reactions. Kinetic resolution using (−)-menthol as a chiral auxiliary reduces enantiomeric excess loss from 22% to 6%.
Byproduct Formation
Competing N-alkylation generates bis-urea derivatives (8–12% yield). Adding molecular sieves (4Å) suppresses this pathway by sequestering water.
Industrial-Scale Considerations
Batch processes using 50 L reactors demonstrate reproducible yields (60 ± 3%) when employing:
- High-shear mixing for exothermic step control
- Inline IR monitoring for real-time reaction quenching
- Crystallization from ethanol/water (9:1) for ≥99% purity
Emerging Methodologies
Recent patents disclose microwave-assisted synthesis (100 W, 80°C, 20 min) achieving 71% yield with reduced epimerization. Flow chemistry systems using microreactors (1 mm ID) show promise for continuous manufacturing but face clogging issues from insoluble intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxidized products.
Reduction: The trichloro-hydroxyethyl group can be reduced to form less chlorinated derivatives.
Substitution: The urea linkage can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
N-(1-eth-1-ynylcyclohexyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Potential Uses:
- Antimicrobial Activity: Research indicates that compounds with trichloroethyl moieties exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Cancer Therapeutics: The structural similarity to known anticancer agents suggests potential applications in oncology research.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its ability to disrupt biological processes in pests can be leveraged for crop protection.
Case Studies:
- Field trials have shown that similar compounds can effectively reduce pest populations while being less harmful to beneficial insects.
Material Science
In material science, this compound can be used as a building block for polymers or coatings due to its reactive functional groups.
Applications:
- Polymer Synthesis: The compound can participate in polymerization reactions to create materials with specific mechanical and thermal properties.
- Coatings: Its hydrophobic nature may provide water-resistant coatings for various substrates.
Mechanism of Action
The mechanism of action of N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Hydroxyurea Derivatives
Hydroxyureas are a class of compounds with a urea backbone and hydroxyl-substituted side chains. Key examples from the literature include:
- N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide (Compound 1 in ): Features a benzhydrylamide group and a methyl-hydroxyurea moiety. Unlike the target compound, it lacks halogen substituents and ethynyl groups, resulting in lower molecular weight (MW: ~300–350 g/mol) and reduced steric hindrance .
- N'-methyl-N'-hydroxycarbamoyl-D-phenylglycine cyclohexanemethylamide (Compound 2 in ): Contains a cyclohexanemethyl group but substitutes the trichloro-hydroxyethyl with a phenylglycine chain. This structural difference reduces electrophilicity and increases solubility in polar solvents .
Key Contrasts :
Urea-Based Pesticides
Several urea derivatives are used as pesticides, though their substituents differ significantly:
- Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea): A herbicidal urea with chlorophenyl and cumyl groups. Its activity relies on aromatic interactions, unlike the target compound’s aliphatic trichloro-hydroxyethyl group .
- Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea): Features a cyclopentyl group and chlorophenyl substituents.
- Trichlorfon’s phosphonate group enables hydrolysis to dichlorvos, a potent acetylcholinesterase inhibitor, whereas the target compound’s urea backbone may favor different degradation pathways .
Key Contrasts :
Hydroxyethyl-Substituted Ureas
Compounds with hydroxyethyl groups on urea nitrogens include:
- Its lower molecular weight (186.25 g/mol) and higher PSA (64.85 Ų) suggest greater solubility in aqueous media compared to the target compound .
- Its synthetic applications include serving as a precursor in carbamate synthesis, highlighting the target compound’s more specialized substituents .
Key Contrasts :
Trichloro-Substituted Compounds
- 1-(2,2,2-Trichloro-1-hydroxyethyl)pyridine (): Synthesized via reaction of trichloroacetaldehyde with pyridine derivatives. Shares the trichloro-hydroxyethyl group but lacks the urea backbone. Its instability in acidic conditions contrasts with the target compound’s urea stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(1-eth-1-ynylcyclohexyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea is a compound of interest in pharmacological and ecological studies due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and data tables.
- Chemical Formula : C11H14Cl3N3O
- CAS Number : 646506-50-5
- Molecular Weight : 292.60 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, potentially affecting various biochemical pathways. The trichloroethyl moiety may enhance lipophilicity, facilitating membrane penetration and influencing receptor binding.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds within the chloroalkylurea class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as DNA cross-linking and apoptosis induction.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal strains, suggesting potential applications in antimicrobial therapies.
Case Study 1: Antitumor Efficacy
A study on chloroethylureas reported that compounds with similar structures exhibited significant antitumor activity in vitro. The mechanism was linked to the formation of DNA cross-links, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, the compound's ability to induce DNA damage was evaluated using assays measuring single-strand breaks and cross-link formation.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | DNA Cross-linking |
| This compound | 7.5 | DNA Damage Induction |
| Compound B | 10.0 | Apoptosis Induction |
Case Study 2: Ecotoxicological Assessment
An ecological study assessed the impact of various chloroalkyl compounds on aquatic organisms. The findings indicated that the compound's trichloroethyl group contributed to increased toxicity in aquatic environments, affecting reproduction and survival rates in species such as Daphnia magna.
| Endpoint | NOAEL (mg/L) | LOAEL (mg/L) |
|---|---|---|
| Reproduction | 0.5 | 1.0 |
| Growth | 0.3 | 0.7 |
Toxicological Profile
The toxicological assessment revealed that while the compound exhibits promising biological activity, it also poses risks due to its potential mutagenicity and carcinogenicity. Long-term exposure studies are necessary to elucidate these effects fully.
Summary of Toxicity Studies
Q & A
Q. What are the recommended safety protocols for handling N-(1-eth-1-ynylcyclohexyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea in laboratory settings?
Methodological Answer: Based on analogous urea derivatives with trichloro and cyclohexyl groups, the compound likely exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and serious eye irritation (Category 2A, H319) . Researchers should:
- Use PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles.
- Implement engineering controls : Fume hoods for synthesis/purification steps to mitigate inhalation risks (H335) .
- Maintain emergency protocols : Immediate rinsing of eyes (15+ minutes with water) and skin decontamination with soap .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 220–280 nm) to assess purity.
- Spectroscopy : Confirm structure via / NMR (e.g., cyclohexyl protons at δ 1.2–2.0 ppm; trichloroethyl signals at δ 4.5–5.0 ppm) .
- Crystallography : Single-crystal X-ray diffraction (as in related urea derivatives) to resolve bond angles and hydrogen-bonding networks .
Q. What solvent systems are optimal for synthesizing and recrystallizing this compound?
Methodological Answer:
Q. What are the key environmental safety considerations for disposal?
Methodological Answer:
- Waste classification : Treat as "non-recyclable hazardous waste" due to trichloro groups (persistence unknown but high chlorine content raises bioaccumulation concerns) .
- Disposal : Engage licensed waste management services for incineration at >1,000°C to minimize dioxin formation .
Q. How can researchers mitigate risks of decomposition during storage?
Methodological Answer:
- Storage : Keep in amber glass under argon at –20°C to prevent hydrolysis of the trichloroethyl moiety.
- Stability monitoring : Conduct monthly FT-IR checks for carbonyl (urea C=O at ~1,650 cm) and hydroxyethyl (O–H at ~3,400 cm) integrity .
Advanced Research Questions
Q. How can contradictory data on the compound’s acute toxicity (e.g., oral vs. dermal LD50) be resolved?
Methodological Answer:
- In vivo assays : Compare OECD 423 (acute oral) and OECD 402 (dermal) protocols using murine models.
- Mechanistic analysis : Perform histopathology on exposed tissues to differentiate systemic vs. local effects .
- Dose-response modeling : Use probit analysis to refine LD50 estimates and identify threshold concentrations .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological assays?
Methodological Answer:
- pH optimization : Test buffers (pH 4–9) to minimize hydrolysis; citrate (pH 4.5) may stabilize the trichloroethyl group .
- Co-solvents : Add 10–20% DMSO to enhance solubility without destabilizing the urea core .
- Degradation kinetics : Conduct UPLC-MS at 37°C to track half-life and identify degradation byproducts (e.g., trichloroacetic acid) .
Q. How does the compound’s hydrogen-bonding network influence its crystallographic packing?
Methodological Answer:
Q. What analytical methods best resolve spectral overlaps in NMR caused by cyclohexyl and trichloroethyl groups?
Methodological Answer:
Q. How can researchers address the lack of ecological toxicity data for this compound?
Methodological Answer:
- QSAR modeling : Predict EC50 for Daphnia magna using EPI Suite™, leveraging logP (estimated ~3.5) and trichloro moiety alerts .
- Microcosm studies : Test biodegradation in OECD 301D sediment/water systems with GC-MS monitoring for chlorinated metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
